1-(4-Iodobenzoyl)-5-methoxy-2-methyl indole-3-acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodoindomethacin involves the iodination of indomethacin. The process typically includes the reaction of indomethacin with iodine or iodinating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature to ensure the selective iodination of the benzoyl group .
Industrial Production Methods
Industrial production of iodoindomethacin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The purification process may include recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Iodoindomethacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert iodoindomethacin to its hydro derivatives.
Substitution: The iodine atom in iodoindomethacin can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of iodoindomethacin, such as hydroxy, amino, and thiol-substituted compounds .
Scientific Research Applications
Iodoindomethacin has several scientific research applications:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in analytical chemistry
Mechanism of Action
Iodoindomethacin exerts its effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The iodine atom enhances the binding affinity of the compound to the COX enzyme, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: The parent compound, also a COX inhibitor but without the iodine atom.
Iodosuprofen: Another iodinated NSAID with similar properties.
Flurbiprofen: A non-iodinated NSAID with a different binding mode
Uniqueness
Iodoindomethacin is unique due to its enhanced binding affinity to the COX enzyme, attributed to the presence of the iodine atom. This makes it a more potent inhibitor compared to its non-iodinated counterparts .
Properties
Molecular Formula |
C19H16INO4 |
---|---|
Molecular Weight |
449.2 g/mol |
IUPAC Name |
2-[1-(4-iodobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C19H16INO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23) |
InChI Key |
CXBFZYKAVCAPSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)I)C=CC(=C2)OC)CC(=O)O |
Synonyms |
1-(4-iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid iodoindomethacin |
Origin of Product |
United States |
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